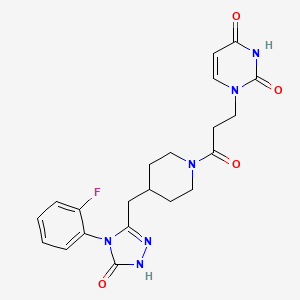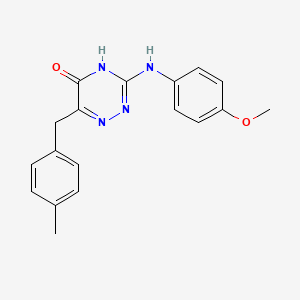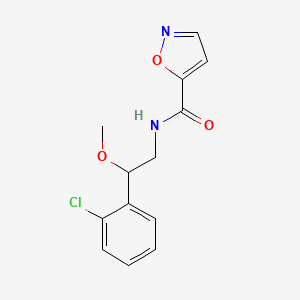![molecular formula C23H29N5O2 B3000922 6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione CAS No. 904372-34-5](/img/structure/B3000922.png)
6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione" is a complex molecule that appears to be a derivative of purine, a fundamental unit of the genetic material in DNA and RNA, combined with an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The molecule is further substituted with various alkyl groups and a phenyl group, indicating a high degree of complexity and potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of purine derivatives can be complex, involving multiple steps and various chemical reactions. The papers provided detail different methods for synthesizing purine and imidazole derivatives. For instance, one method involves the treatment of 2,6-dichloropurine with imidazole to yield 2-chloro-6-(imidazol-1-yl)purine . Another approach describes a novel route to imidazoles, which are then used as intermediates for the synthesis of purines . Additionally, intramolecular alkylation has been used to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . These methods could potentially be adapted or combined to synthesize the compound , although the specific synthesis of the compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the planarity of the purine and the attached rings. X-ray crystallography has shown that while some purine derivatives exhibit coplanar conformations, others have significant twists between the planes of the purine and the attached azolyl rings, such as imidazole or pyrrole . The degree of twist can affect the shielding of certain atoms in the purine ring and may influence the molecule's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can vary widely depending on the substituents attached to the purine and imidazole rings. The papers describe the use of Appel reactions for the introduction of imidazole at specific positions on the purine ring . Additionally, S_NAr displacement reactions have been employed to introduce various imidazole substituents at the C6 position of purine nucleosides . These reactions are crucial for creating the diverse range of purine derivatives with potential applications in medicinal chemistry and drug development.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione" are not detailed in the provided papers, the properties of purine derivatives in general can be inferred. The planarity and degree of twist in the molecular structure can influence the molecule's absorption spectra, reactivity, and interactions with biological targets. The presence of various alkyl and phenyl substituents can also affect the molecule's solubility, stability, and overall pharmacokinetic profile. These properties are essential for the potential use of such compounds in pharmaceutical applications.
特性
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-13(2)10-11-26-21(29)19-20(25(7)23(26)30)24-22-27(16(5)17(6)28(19)22)18-9-8-14(3)12-15(18)4/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUDOYAZFNZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)




![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3000850.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)
![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

